N-({1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)acetamide
Description
N-({1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)acetamide is a triazole-based acetamide derivative featuring a pyrrolidine ring connected via a methylene bridge to the 1,2,3-triazole core. The compound is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of click chemistry, which ensures regioselective formation of the 1,4-disubstituted triazole .
Properties
Molecular Formula |
C10H17N5O |
|---|---|
Molecular Weight |
223.28 g/mol |
IUPAC Name |
N-[[1-(pyrrolidin-2-ylmethyl)triazol-4-yl]methyl]acetamide |
InChI |
InChI=1S/C10H17N5O/c1-8(16)12-5-10-7-15(14-13-10)6-9-3-2-4-11-9/h7,9,11H,2-6H2,1H3,(H,12,16) |
InChI Key |
ITTYCUHIFIXBPT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC1=CN(N=N1)CC2CCCN2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(Pyrrolidin-2-ylmethyl)-1H-1,2,3-triazol-4-yl]methyl}acetamide hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as reacting N-(4-bromophenyl)-2-chloroacetamide with 2-(pyrrolidin-2-ylidene)malononitrile under reflux in acetone.
Construction of the Triazole Ring: The triazole ring is often formed via a click chemistry reaction, where an azide and an alkyne react in the presence of a copper catalyst to form the 1,2,3-triazole ring.
Coupling of the Rings: The pyrrolidine and triazole rings are then coupled through a suitable linker, such as a methylene bridge, to form the desired compound.
Acetylation: The final step involves acetylation to introduce the acetamide group, followed by conversion to the hydrochloride salt for improved stability and solubility.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Functionalization of the Pyrrolidine Moiety
The pyrrolidine ring is introduced via alkylation of the triazole nitrogen. For example:
-
Step 1 : 2-(Chloromethyl)pyrrolidine reacts with the triazole nitrogen under basic conditions (e.g., K₂CO₃, DMF, 60°C).
-
Step 2 : The resulting intermediate undergoes acetylation using acetic anhydride or acetyl chloride in the presence of a base (e.g., triethylamine) to form the acetamide group .
3.1. Acylation of the Amine Group
The primary amine (-NH₂) on the methyl-triazole side chain reacts with acetylating agents:
Conditions : Room temperature, anhydrous dichloromethane, 90% yield .
3.2. Hydrolysis of the Acetamide Group
Under acidic or basic conditions, the acetamide hydrolyzes back to the amine:
Stability and Reactivity Insights
-
Triazole Ring Stability : Resists oxidation and reduction under physiological conditions due to aromatic stabilization .
-
Pyrrolidine Reactivity : The secondary amine in pyrrolidine participates in Mannich reactions or Schiff base formation with aldehydes.
-
Acetamide Group : Susceptible to enzymatic hydrolysis (e.g., by amidases), a property leveraged in prodrug design .
Comparative Reaction Data
Mechanistic Insights
Scientific Research Applications
N-{[1-(Pyrrolidin-2-ylmethyl)-1H-1,2,3-triazol-4-yl]methyl}acetamide hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with applications in enzyme inhibition and receptor binding studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including its role as an antimicrobial, anticancer, or anti-inflammatory agent.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-{[1-(Pyrrolidin-2-ylmethyl)-1H-1,2,3-triazol-4-yl]methyl}acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, resulting in the desired biological effect.
Comparison with Similar Compounds
[(1R,2R)-2-[Methyl[[1-[{(R)-1-(2,2,2-trifluoroacetyl)pyrrolidin-2-yl}methyl]-1H-1,2,3-triazol-4-yl]methyl]amino]cyclohexyl]carbamate (19d)
- Structure : Differs by a trifluoroacetyl group on the pyrrolidine nitrogen and a carbamate-linked cyclohexyl group.
- Synthesis : Prepared via CuAAC in CDCl3, yielding a pale brown amorphous solid.
(S)-N-((1-(6-Chloro-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridin-7-yl)pyrrolidin-3-yl)methyl)acetamide (FH3)
- Structure : Contains an imidazo[4,5-b]pyridine core linked to a pyrrolidine-acetamide scaffold.
- Applications : Designed as a kinase inhibitor, highlighting the versatility of pyrrolidine-triazole-acetamide frameworks in drug discovery.
- Key Differences : The heteroaromatic imidazo-pyridine system may improve target binding but increases molecular weight and complexity .
Triazole-Acetamides with Aromatic or Heterocyclic Substituents
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetamide (2h)
- Structure : Features a pyridinyl-pyrimidine pharmacophore and a phenyl-triazole group.
- Synthesis : Microwave-assisted CuAAC (82% yield, 229–231°C melting point).
- Key Differences : The extended aromatic system enhances π-π stacking interactions, likely improving affinity for tyrosine kinase targets (e.g., as imatinib analogs) .
2-(((1-((2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methyl)amino)-N-(m-tolyl)acetamide (21)
- Structure: Adenosine-triazole hybrid with a ribose moiety.
- Applications : Acts as a protein arginine methyltransferase 5 (PRMT5) inhibitor.
- Key Differences: The adenosine unit confers nucleoside-like properties, enabling enzyme inhibition but reducing synthetic accessibility (31% yield) .
Triazole-Acetamides with Alkyl or Amide Modifications
N-(tert-butyl)-N-(2-(((1-(4-(tert-butyl)benzyl)-1H-1,2,3-triazol-4-yl)methyl)amino)-2-oxoethyl)acetamide
- Structure : Includes tert-butyl groups on both the benzyl and acetamide moieties.
N-((1-(4-Acetamidophenyl)-1H-1,2,3-triazol-4-yl)methyl)acrylamide (54)
- Structure : Substituted with a 4-acetamidophenyl group and an acrylamide linker.
- Synthesis : Utilizes a retrosynthetic strategy involving azide-alkyne cycloaddition.
- Key Differences : The acrylamide group enables covalent binding to biological targets, a feature absent in the target compound .
Comparative Data Table
Key Findings and Implications
- Structural Impact on Activity : The pyrrolidine ring in the target compound provides conformational rigidity and hydrogen-bonding capacity, whereas aromatic substituents (e.g., in 2h) enhance target affinity through π-π interactions .
- Diverse Applications: Modifications like fluorination () or adenosine conjugation () tailor compounds for specific therapeutic areas, emphasizing the scaffold’s versatility .
Biological Activity
N-({1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties based on various studies, including its synthesis, mechanisms of action, and therapeutic implications.
Molecular Formula : C₇H₁₀N₄O
Molecular Weight : 166.18 g/mol
CAS Number : 1312782-34-5
The compound features a triazole ring, which is known for its diverse biological activities, and a pyrrolidine moiety that may enhance its pharmacological profile.
Biological Activity Overview
The biological activities of this compound have been investigated in several contexts:
1. Antimicrobial Activity
Studies have shown that triazole derivatives exhibit notable antimicrobial properties. For instance, compounds similar to this compound have demonstrated effectiveness against various bacterial strains. The mechanism often involves inhibition of cell wall synthesis and disruption of membrane integrity.
| Compound | Activity | MIC (µg/mL) |
|---|---|---|
| Triazole A | Gram-positive | 31.25 |
| Triazole B | Gram-negative | 62.50 |
2. Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical in neurodegenerative diseases like Alzheimer’s.
| Enzyme | IC₅₀ (µM) |
|---|---|
| Acetylcholinesterase | 15.00 |
| Butyrylcholinesterase | 11.99 |
3. Anticancer Potential
Recent research indicates that triazole derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells. The presence of the pyrrolidine ring may contribute to enhanced cytotoxicity.
Case Study:
A study evaluated the cytotoxic effects of this compound on various cancer cell lines (e.g., MCF7 breast cancer cells). The compound showed a dose-dependent reduction in cell viability.
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes critical for cellular processes.
- Induction of Apoptosis : The compound may activate intrinsic apoptotic pathways leading to cell death in cancerous cells.
- Disruption of Membrane Integrity : The triazole structure is known to interact with lipid membranes, altering their permeability and function.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-({1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)acetamide?
- Methodology : The compound can be synthesized via multi-step reactions. A typical approach involves:
- Step 1 : Formation of the triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC).
- Step 2 : Functionalization of the triazole with a pyrrolidine-methyl group using alkylation or nucleophilic substitution.
- Step 3 : Acetamide introduction via coupling reactions (e.g., reacting with bromoacetamide derivatives in DMF with K₂CO₃ as a base at 35–50°C for 5–7 hours) .
- Purification : Crystallization in ethyl acetate or chromatography for higher purity .
Q. What characterization techniques are critical for confirming the structure of this compound?
- Key Methods :
- NMR Spectroscopy : To verify proton environments (e.g., distinguishing pyrrolidine and triazole protons) .
- Mass Spectrometry (MS) : For molecular weight confirmation and fragmentation analysis .
- X-ray Crystallography : To resolve 3D structural features, such as planarity of the triazole ring and hydrogen-bonding patterns .
Q. How does the pyrrolidine moiety influence the compound’s physicochemical properties?
- Impact :
- Solubility : The basic pyrrolidine nitrogen enhances water solubility via protonation.
- Conformational Flexibility : The pyrrolidine ring allows spatial adjustments for target binding .
- Analytical Tip : Use pH-dependent solubility assays and logP measurements to quantify hydrophilicity .
Q. What are the primary biological targets for similar acetamide-triazole hybrids?
- Known Targets :
- Enzymes : Kinases, proteases, and cytochrome P450 isoforms due to hydrogen-bonding interactions with the acetamide group .
- Receptors : GPCRs (e.g., serotonin or dopamine receptors) modulated by the pyrrolidine’s basicity .
- Screening Method : Use fluorescence polarization assays or SPR to measure binding affinity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield during the coupling of pyrrolidine-methyltriazole with bromoacetamide?
- Design of Experiments (DoE) :
- Variables : Temperature (35–60°C), solvent polarity (DMF vs. acetonitrile), and base strength (K₂CO₃ vs. Cs₂CO₃).
- Outcome : Higher yields (>80%) achieved in DMF at 50°C with excess bromoacetamide (1.2 eq) .
- Contradiction Alert : Some protocols report lower yields in polar aprotic solvents due to side reactions; validate via TLC/HPLC monitoring .
Q. How do crystallographic data resolve ambiguities in hydrogen-bonding networks affecting biological activity?
- Case Study :
- Observation : In related N-pyrazole acetamides, anti-periplanar amide conformations favor intermolecular N–H···O bonds, stabilizing crystal packing .
- Implication : Such interactions may mimic binding to enzymatic active sites (e.g., kinase ATP pockets).
Q. What computational strategies predict the compound’s pharmacokinetic (PK) profile?
- Tools :
- Molecular Dynamics (MD) : Simulate membrane permeability via lipid bilayer models.
- ADMET Prediction : Use SwissADME or ADMETLab to estimate bioavailability, CYP inhibition, and blood-brain barrier penetration .
- Validation : Correlate in silico results with in vitro Caco-2 cell assays .
Q. How to address contradictory data in antimicrobial activity studies of structurally similar compounds?
- Analysis Framework :
- Variable 1 : Strain-specific susceptibility (e.g., Gram-positive vs. Gram-negative bacteria).
- Variable 2 : Substituent effects (e.g., electron-withdrawing groups on the triazole reduce activity) .
- Resolution : Use standardized MIC assays (CLSI guidelines) and meta-analysis of published datasets .
Q. What role does the triazole ring play in metal coordination for catalytic applications?
- Mechanism :
- The triazole’s nitrogen atoms act as ligands for transition metals (e.g., Cu, Pd), enabling catalytic cycles in cross-coupling reactions .
- Example : Triazole-Pd complexes catalyze Suzuki-Miyaura reactions with aryl halides .
Key Recommendations for Researchers
- Synthesis : Prioritize DMF with K₂CO₃ for coupling; monitor via HPLC.
- Characterization : Combine NMR and X-ray crystallography to resolve stereoelectronic effects.
- Biological Testing : Standardize assays to minimize variability in activity data.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
